2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole
Overview
Description
2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring system substituted with a 2-methylphenoxyethyl group. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Scientific Research Applications
2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been studied extensively for their antiproliferative and antimicrobial activities . They have shown potent activity against various cancer cell lines . The specific targets can vary depending on the specific derivative and its functional groups.
Mode of Action
Benzimidazole compounds generally interact with their targets by binding to them, thereby inhibiting their function . This interaction can lead to changes in cellular processes, such as cell division, leading to antiproliferative effects .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with various cellular processes, including dna synthesis, cell cycle progression, and protein function . The downstream effects of these interactions can include cell death, particularly in cancer cells .
Result of Action
Benzimidazole derivatives have been shown to exhibit antiproliferative effects, indicating that they may induce cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves the reaction of 2-methylphenol with ethyl bromide to form 2-methylphenoxyethyl bromide. This intermediate is then reacted with 1H-1,3-benzodiazole under basic conditions to yield the desired compound. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazole
- 2-[1-(2-fluorophenoxy)ethyl]-1H-1,3-benzodiazole
- 2-[1-(2-bromophenoxy)ethyl]-1H-1,3-benzodiazole
Uniqueness
2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole is unique due to the presence of the 2-methylphenoxyethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-7-3-6-10-15(11)19-12(2)16-17-13-8-4-5-9-14(13)18-16/h3-10,12H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAXFGBCOVPTFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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